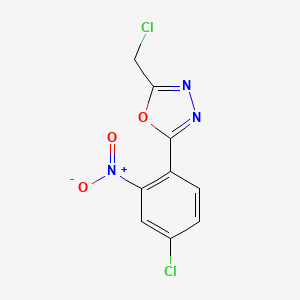
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the reaction of 4-chloro-2-nitroaniline with chloroacetyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents like ethanol or acetonitrile
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Cyclization Reactions: Hydrazine hydrate or other nitrogen-containing reagents.
Major Products Formed
Substitution Reactions: Formation of azides or thioethers.
Reduction Reactions: Formation of 2-(4-chloro-2-aminophenyl)-5-(chloromethyl)-1,3,4-oxadiazole.
Cyclization Reactions: Formation of fused heterocyclic compounds.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenyl isocyanate
- 4-Chloro-2-nitrophenyl disulfide
- N-(4-Chloro-2-nitrophenyl)-4-methylbenzenesulfonamide
Uniqueness
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8-12-13-9(17-8)6-2-1-5(11)3-7(6)14(15)16/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRQTLKPLRCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
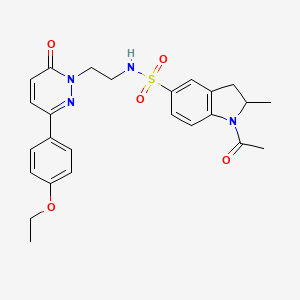
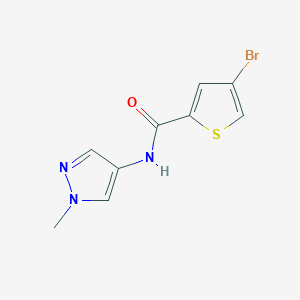
![N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2533296.png)

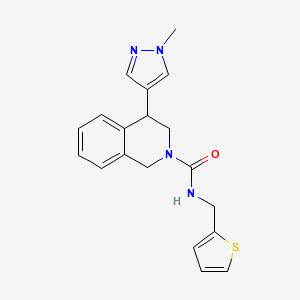
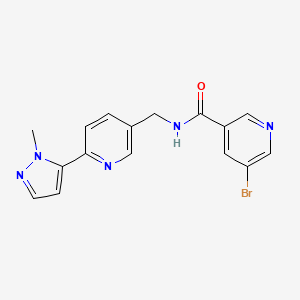
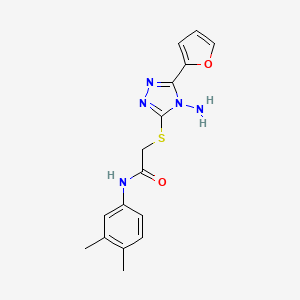
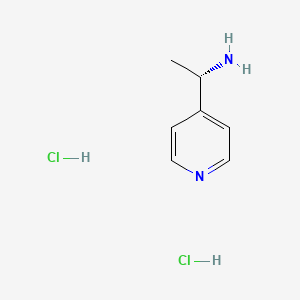
![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
![1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2533310.png)
![ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2533311.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2533312.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)

